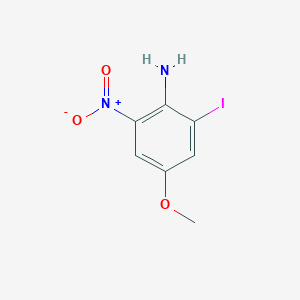

2-Iodo-4-methoxy-6-nitroaniline

Description

Properties

Molecular Formula |

C7H7IN2O3 |

|---|---|

Molecular Weight |

294.05 g/mol |

IUPAC Name |

2-iodo-4-methoxy-6-nitroaniline |

InChI |

InChI=1S/C7H7IN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |

InChI Key |

PBEJYWQHRMULPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Structure and Supramolecular Architecture of 2 Iodo 4 Methoxy 6 Nitroaniline

Single Crystal X-ray Diffraction Analysis

The primary tool for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique has been employed to unravel the detailed molecular and supramolecular features of 2-Iodo-4-methoxy-6-nitroaniline.

Determination of Crystal System and Space Group

The crystallographic analysis of this compound has revealed its crystal system and space group, which are fundamental parameters describing the symmetry and repeating pattern of the crystal lattice. These parameters provide the framework within which the individual molecules are arranged.

| Crystal Data and Structure Refinement for this compound | |

| Empirical Formula | C₇H₇IN₂O₃ |

| Formula Weight | 294.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Molecular Conformation and Torsional Angles of Substituents

The nitro group is nearly coplanar with the benzene (B151609) ring, a common feature in nitroanilines that facilitates electronic communication between the electron-donating amino group and the electron-withdrawing nitro group. The methoxy (B1213986) group, in contrast, is oriented such that the methyl group points away from the adjacent iodo substituent, likely to minimize steric hindrance.

Intramolecular Interactions and Conformational Stability

The specific conformation of this compound is stabilized by a network of intramolecular interactions. A notable feature is the presence of an intramolecular N—H⋯O hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction forms a six-membered ring, which contributes significantly to the planarity and conformational stability of the molecule.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, the arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In the case of this compound, hydrogen bonding and halogen bonding play pivotal roles in constructing the supramolecular architecture.

N—H⋯O Hydrogen Bonding Networks and Chain Formation

The molecules of this compound are linked together by intermolecular N—H⋯O hydrogen bonds. Specifically, the second hydrogen atom of the amino group, which is not involved in the intramolecular hydrogen bond, participates in a hydrogen bond with an oxygen atom of a nitro group on an adjacent molecule. This interaction leads to the formation of chains of molecules. These chains are further organized into more complex arrangements. Molecules form C(8)C(8)[R(2)(2)(6)] chains of rings through pairs of N-H...O hydrogen bonds. nih.gov

Aromatic π–π Stacking Interactions Leading to Sheet Formation

The supramolecular assembly of this compound is significantly influenced by aromatic π–π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing to the formation of a layered or sheet-like structure.

In the crystal lattice, the tripartite ribbons formed through hydrogen bonding and iodo-nitro interactions are further organized into sheets by a singular, effective aromatic π–π stacking interaction. iucr.org The aryl rings of molecules at positions (x, y, z) and their inverted counterparts at (1-x, 1-y, 1-z) are oriented in a strictly parallel fashion. iucr.org This parallel arrangement is a key characteristic of π–π stacking.

The geometric parameters of this interaction have been precisely determined through crystallographic studies. The interplanar spacing between the stacked aromatic rings is a mere 3.321(2) Å. iucr.org The ring-centroid separation is 3.497(2) Å, with a corresponding ring offset of 1.095(2) Å. iucr.org This offset indicates that the rings are not perfectly eclipsed but are shifted relative to one another, a common feature in π–π stacking that maximizes attractive forces and minimizes repulsion. This single, strong stacking interaction is pivotal in linking the otherwise independent ribbons into a cohesive two-dimensional sheet. iucr.org

| Interaction Parameter | Value (Å) |

| Interplanar Spacing | 3.321(2) |

| Ring-Centroid Separation | 3.497(2) |

| Ring Offset | 1.095(2) |

Elucidation of Tripartite Ribbon Structures in the Solid State

A defining characteristic of the solid-state structure of this compound is the formation of elegant tripartite ribbons. These ribbons are complex supramolecular assemblies constructed from a combination of strong hydrogen bonds and specific iodo-nitro interactions.

The fundamental building block of the ribbon is a chain of molecules linked by pairs of N-H···O hydrogen bonds. The amino group (N-H) of one molecule donates hydrogen bonds to the oxygen atoms of the nitro group of an adjacent molecule, creating a C(8)C(8)[R²₂(6)] chain of rings. iucr.org

These individual hydrogen-bonded chains then associate into antiparallel pairs. The linkage between these pairs is not a hydrogen bond but a distinct two-center iodo-nitro interaction. iucr.orgnih.gov This interaction occurs between the iodine atom of one chain and an oxygen atom of the nitro group on the neighboring, oppositely oriented chain. The combination of two antiparallel hydrogen-bonded chains bridged by these iodo-nitro interactions results in the formation of a stable, well-defined tripartite ribbon. iucr.orgnih.gov

A notable feature of this arrangement is the spatial distribution of the substituents. The iodine atoms are all located in the interior of the ribbon, participating in the key linking interactions. In contrast, the methoxy groups are all positioned on the outer edges of the ribbon. iucr.org This specific orientation is crucial, as the steric bulk of the methoxy group on the exterior is thought to facilitate the pairing of the chains by inversion, a configuration that might be hindered if the methoxy groups were located internally. iucr.org

Polymorphism and its Influence on Supramolecular Organization

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has been observed in related nitroaniline compounds, although it has not been specifically reported for this compound itself. The study of polymorphism in analogous molecules, such as 2-iodo-4-nitroaniline (B1222051), provides valuable insight into the delicate balance of intermolecular forces that can lead to different supramolecular arrangements.

For instance, 2-iodo-4-nitroaniline is known to exist in both triclinic and orthorhombic polymorphs. iucr.org In the triclinic form (IIa), molecules are linked by N-H···O hydrogen bonds and iodo-nitro interactions, similar to this compound. However, in this case, the hydrogen-bonded chains are linked continuously by translation, a pattern prevented in the methoxy-substituted compound by the steric hindrance of the methoxy group. iucr.org The orthorhombic polymorph (IIb) represents another possible packing arrangement. iucr.org

The fact that these polymorphs of 2-iodo-4-nitroaniline can crystallize simultaneously from the same solution highlights the subtle energetic differences between the various possible crystal lattices. iucr.org It has even been demonstrated that the less thermodynamically stable orthorhombic form can be selectively crystallized by using templating agents, underscoring the sensitivity of the crystallization process to environmental factors. iucr.org

While this compound is known to form a specific tripartite ribbon structure, the principles learned from its polymorphic analogs suggest that other crystalline forms, with different arrangements of hydrogen bonds, iodo-nitro interactions, and π–π stacking, could potentially be accessible under different crystallization conditions. The presence of the methoxy group in this compound appears to be a key determinant in favoring the observed tripartite ribbon structure over other potential polymorphic forms. iucr.org

Comparative Structural Analysis with Related Halo-methoxy-nitroaniline Isomers and Analogs

The supramolecular architecture of this compound is best understood through a comparative lens, examining its structure in relation to its isomers and simpler analogs. A key comparison is with 2-iodo-4-nitroaniline, which lacks the methoxy group. iucr.org

In the triclinic polymorph of 2-iodo-4-nitroaniline, the molecules also form chains via N-H···O hydrogen bonds, and these chains are linked by iodo-nitro interactions. iucr.org However, a critical difference emerges in how these chains are linked. In 2-iodo-4-nitroaniline, the linking occurs through translation, creating continuous ribbons. In this compound, the steric bulk of the methoxy group prevents this continuous translational linking. Instead, it favors the formation of discrete, antiparallel pairs of chains linked by inversion, with the methoxy groups positioned on the exterior of the resulting tripartite ribbon. iucr.org This comparison directly illustrates the significant role of the methoxy substituent in dictating the final supramolecular assembly.

The study of related compounds such as 2-Methoxy-4-nitroaniline (B147289), 2-Iodo-6-nitroaniline (B3030888), and 4-Bromo-2-iodo-6-nitroaniline would provide further insights into how the interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions governs the crystal engineering of this class of compounds. Each unique combination of substituents presents a new puzzle in supramolecular chemistry, with the potential for novel structural motifs.

Spectroscopic Characterization and Vibrational Analysis of 2 Iodo 4 Methoxy 6 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Absorptions of Nitro, Methoxy (B1213986), Amino, and C-I Groups

FTIR spectroscopy is instrumental in identifying the primary functional groups within 2-Iodo-4-methoxy-6-nitroaniline by their characteristic absorption frequencies. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The methoxy group (O-CH₃) is identified by its C-H stretching and bending modes, as well as the C-O stretching vibration. The amino group (NH₂) shows characteristic N-H stretching and bending vibrations. The presence of iodine is confirmed by the C-I stretching vibration, which appears at lower frequencies due to the heavy mass of the iodine atom.

Interactive Table: Characteristic FTIR Frequencies for Functional Groups in Substituted Anilines

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretching | 3400 - 3500 |

| Symmetric Stretching | 3300 - 3400 | |

| Scissoring (Bending) | 1590 - 1650 | |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Methoxy (O-CH₃) | C-H Stretching | 2850 - 2960 |

| C-O Stretching | 1000 - 1300 | |

| Carbon-Iodine (C-I) | Stretching | 500 - 600 |

Raman Spectroscopy: Analysis of Aromatic Ring Modes and Substituent Vibrations

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra are particularly useful for analyzing the vibrations of the aromatic ring and the substituent groups. The aromatic C-C stretching modes and the C-H in-plane and out-of-plane bending vibrations provide insight into the substitution pattern of the benzene (B151609) ring. The vibrations of the nitro, methoxy, and amino substituents, as well as the C-I bond, are also observable in the Raman spectrum, often with different intensities compared to the FTIR spectrum.

Correlation of Vibrational Frequencies with Intermolecular Interactions

The vibrational frequencies observed in both FTIR and Raman spectra can be influenced by intermolecular interactions, such as hydrogen bonding. In the solid state, molecules of this compound can be linked by N-H···O hydrogen bonds involving the amino and nitro groups. These interactions can cause shifts in the vibrational frequencies of the involved functional groups. For instance, the N-H stretching frequencies in the amino group may be shifted to lower wavenumbers, and their bandwidth may increase due to hydrogen bonding. Similarly, interactions between the iodine atom and the nitro group of neighboring molecules can also influence vibrational modes. nih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions between molecular orbitals. These transitions are typically of the π → π* and n → π* type. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen of the nitro or methoxy group, or the nitrogen of the amino group) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths.

For substituted nitroanilines, the absorption spectrum is often dominated by an intense band in the near-UV or visible region, which is attributed to an intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group through the π-system of the benzene ring. chemrxiv.org Studies on similar molecules like 2-methoxy-4-nitroaniline (B147289) show absorption maxima that can be influenced by the solvent environment. researchgate.net

Effects of Chromophores and Auxochromes on Electronic Spectra

The electronic spectrum of this compound is significantly influenced by the interplay of its substituent groups. The nitro group (NO₂) acts as a powerful chromophore, a group that absorbs light, and is primarily responsible for the color of the compound. The amino (NH₂) and methoxy (OCH₃) groups function as auxochromes, which are groups that modify the light-absorbing properties of a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For this compound, NMR analysis, particularly ¹H and ¹³C NMR, is essential for confirming the substitution pattern on the benzene ring and the nature of the functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shifts and Coupling Patterns for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the aromatic ring, the methoxy group, and the amino group. The substitution pattern leaves two protons on the aromatic ring at positions C-3 and C-5.

The chemical environment of these protons is significantly influenced by the electronic effects of the four substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a downfield shift (deshielding) of nearby protons. Conversely, the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, leading to an upfield shift (shielding). The iodine atom exerts a combination of a weak electron-withdrawing inductive effect and an electron-donating resonance effect.

The proton at C-5 (H-5) is situated between the electron-donating methoxy group and the electron-withdrawing nitro group. The proton at C-3 (H-3) is positioned between the electron-donating amino group and the electron-donating methoxy group, but also ortho to the deshielding iodine atom.

Aromatic Protons: The two aromatic protons, H-3 and H-5, are not chemically equivalent and are expected to appear as two distinct signals. Due to their meta-relationship (separated by three bonds), they will likely appear as doublets with a small coupling constant (J), typically in the range of 2-3 Hz. The H-5 proton, being ortho to the strongly electron-withdrawing nitro group, is expected to resonate at a lower field (higher ppm) compared to the H-3 proton.

Aliphatic Protons: The methoxy group (-OCH₃) protons are expected to produce a sharp singlet, as they are not coupled to any other protons. Its chemical shift would be in the typical range for aryl methyl ethers. In the related compound 2-methoxy-4-nitroaniline, the methoxy protons appear around 3.93 ppm. chemicalbook.com

Amino Protons: The amino group (-NH₂) protons will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In many nitroaniline derivatives, this signal is observed between 4.0 and 6.0 ppm. rsc.orgrsc.org

The predicted chemical shifts and coupling patterns are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.2 | Doublet (d) | ~2-3 |

| H-5 | 7.5 - 7.9 | Doublet (d) | ~2-3 |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| -NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Identification of Aromatic and Substituent Carbons

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. researchgate.netnih.gov

C-1 (C-NH₂): This carbon is attached to the electron-donating amino group, which causes significant shielding (upfield shift).

C-2 (C-I): The carbon bearing the iodine atom experiences a strong shielding effect, known as the "heavy atom effect," which shifts its resonance significantly upfield. nih.gov For instance, in 2-iodoaniline, the C-I signal appears around 88-92 ppm. rsc.org

C-3 (C-H): This carbon is ortho to the C-NH₂ and meta to the C-NO₂ group, and its chemical shift will be influenced by both.

C-4 (C-OCH₃): Attached to the strongly electron-donating methoxy group, this carbon will be significantly shielded and appear at a lower field (higher ppm) due to the oxygen's electronegativity.

C-5 (C-H): This carbon is ortho to the C-NO₂ group and will be deshielded, appearing at a relatively downfield position.

C-6 (C-NO₂): The carbon attached to the electron-withdrawing nitro group is expected to be deshielded and resonate at a downfield position.

-OCH₃ Carbon: The carbon of the methoxy group is expected in the typical range for aryl methyl ethers, around 55-60 ppm. rsc.org

Based on data from related compounds like 2-Iodo-5-nitroaniline rsc.org and 2-methoxy-4-nitroaniline chemicalbook.com, a prediction for the ¹³C chemical shifts can be made.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 85 - 95 |

| C-3 | 110 - 115 |

| C-4 | 155 - 160 |

| C-5 | 118 - 123 |

| C-6 | 135 - 140 |

| -OCH₃ | 55 - 60 |

Heteronuclear NMR (e.g., Iodine-127 NMR, Nitrogen-15 NMR) for Structural Elucidation

Direct observation of the iodine nucleus in organic molecules by NMR is generally impractical. The only stable isotope of iodine, ¹²⁷I, has a nuclear spin of 5/2. Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts strongly with local electric field gradients. In a molecule like this compound, the iodine atom is in a low-symmetry covalent environment. This leads to very efficient quadrupolar relaxation, resulting in extremely broad NMR signals, often thousands of hertz wide. nih.gov Such broad signals are typically undetectable with standard high-resolution NMR spectrometers. Therefore, ¹²⁷I NMR is not a useful technique for the routine structural characterization of this compound.

While the most abundant nitrogen isotope, ¹⁴N, is quadrupolar, the ¹⁵N isotope has a spin of 1/2 and provides sharp NMR signals. However, its low natural abundance (0.36%) and lower gyromagnetic ratio make it an insensitive nucleus, often requiring isotopic enrichment or specialized techniques for detection.

In this compound, two distinct ¹⁵N signals would be expected: one for the amino (-NH₂) group and one for the nitro (-NO₂) group.

Amino (-NH₂) Nitrogen: The chemical shift for the amino nitrogen in aniline (B41778) derivatives typically falls in the range of -20 to -80 ppm relative to nitromethane. The electron-donating and -withdrawing substituents on the ring would modulate this value.

Nitro (-NO₂) Nitrogen: The nitrogen in a nitro group is in a much higher oxidation state and is significantly deshielded. Its chemical shift is expected to appear far downfield, typically in the range of +350 to +400 ppm. acs.org The electronic environment created by the other substituents on the ring would cause slight variations within this range. rsc.org

Thus, ¹⁵N NMR, if performed, would clearly distinguish between the two different nitrogen environments in the molecule.

Theoretical and Computational Chemistry Studies on 2 Iodo 4 Methoxy 6 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable combination of accuracy and efficiency. For a molecule like 2-iodo-4-methoxy-6-nitroaniline, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

The process begins with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atomic positions are adjusted iteratively until a minimum energy conformation is found. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained from this process. For this compound, the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), nitro, and amino groups are of particular interest. The presence of an intramolecular hydrogen bond between the amino group and the nitro group is also a critical structural feature that can be predicted and analyzed. researchgate.net

The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, calculated using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length (Å) | 2.10 |

| C-N (nitro) Bond Length (Å) | 1.45 |

| C-N (amino) Bond Length (Å) | 1.38 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| C-C-N-O Dihedral Angle (°) | ~0 |

| C-C-N-H Dihedral Angle (°) | ~0 |

While DFT is highly popular, other methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based entirely on first principles without empirical parameters, offering a rigorous but computationally expensive approach. Semiempirical methods, like Austin Model 1 (AM1) and Parameterized Model 3 (PM3), are much faster as they use parameters derived from experimental data. umn.edu

These methods are particularly useful for initial, rapid calculations of electronic structure and for studying large molecular systems. For this compound, AM1 and PM3 can provide a quick assessment of its electronic properties, which can then be refined using more accurate DFT or ab initio calculations. These methods are also employed to calculate heats of formation and other thermodynamic properties.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Analyzing the electronic structure of this compound reveals key information about its reactivity and potential interaction with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netpsu.edu

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and methoxy-substituted benzene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

The following table provides representative energy values for the frontier orbitals of this compound.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

The distribution of electron density in a molecule can be quantified through population analysis methods, which assign partial charges to each atom. This helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites.

A more intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding and interaction with electrophiles. acs.org The amino group would also contribute to the negative potential. A region of positive potential, known as a sigma-hole, is expected on the iodine atom along the C-I bond axis, making it a potential site for halogen bonding. acs.org

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of its four substituents:

Amino Group (-NH₂): This is a strong activating group. It donates electron density to the ring through a positive resonance effect (+R) and withdraws electron density weakly through a negative inductive effect (-I). The resonance effect dominates, increasing the electron density on the ring, particularly at the ortho and para positions. rsc.orgrsc.org

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is activating. It donates electron density via resonance (+R) and withdraws via induction (-I), with the resonance effect being more significant.

Nitro Group (-NO₂): This is a powerful deactivating group. It strongly withdraws electron density from the ring through both a negative resonance effect (-R) and a strong negative inductive effect (-I). This deactivation makes the ring less susceptible to electrophilic attack. youtube.comlibretexts.org

Iodo Group (-I): Halogens are deactivating groups due to their strong negative inductive effect (-I), which outweighs their weak positive resonance effect (+R). The iodine atom withdraws electron density, reducing the ring's reactivity towards electrophiles.

The combined effect of these substituents creates a complex pattern of reactivity. The strong deactivating nature of the nitro and iodo groups, coupled with the activating effects of the amino and methoxy groups, results in a highly polarized molecule with specific sites of varying reactivity. The aromaticity of the ring itself can also be quantified using computational indices, which would likely show a slight decrease from that of unsubstituted benzene due to the electronic pull and push of the substituents.

Prediction and Simulation of Spectroscopic Properties

Computational Vibrational Spectra (IR, Raman)

The vibrational spectra (Infrared and Raman) of a molecule are determined by the vibrations of its constituent atoms. Computational chemistry can predict the frequencies and intensities of these vibrations, which correspond to the peaks observed in experimental spectra.

For a molecule like this compound, a detailed vibrational analysis would be expected to reveal the characteristic modes of its functional groups. Based on studies of similar nitroaniline derivatives, the following vibrational modes would be of significant interest:

N-H Stretching: The amino group (-NH2) would exhibit symmetric and asymmetric stretching vibrations. In related molecules, these are typically observed in the range of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic and methyl C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

NO2 Stretching: The nitro group (-NO2) has characteristic symmetric and asymmetric stretching modes, generally found in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond is also a key feature.

C-O Stretching: The C-O stretching of the methoxy group would also be identifiable.

C-I Stretching: The carbon-iodine bond stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

A hypothetical table of predicted vibrational frequencies for this compound, based on typical ranges for its functional groups, is presented below. It is important to note that these are expected ranges and actual calculated values would provide more precise information.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2960 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-I Stretch | 500 - 600 |

Theoretical UV-Vis Spectra and Electronic Transition Predictions

Theoretical calculations can also predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies of electronic transitions between molecular orbitals, most notably the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the UV-Vis spectrum would be characterized by electronic transitions within the aromatic system, which is influenced by the electron-donating amino and methoxy groups and the electron-withdrawing nitro and iodo groups. The predicted absorption maxima (λ_max) would correspond to π → π* and n → π* transitions.

Computational studies on related nitroaniline derivatives have shown that the electronic properties are significantly influenced by intramolecular charge transfer from the electron-donating groups to the electron-withdrawing nitro group. This charge transfer character would likely be a dominant feature in the electronic spectrum of this compound as well.

Computational Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces. Computational studies, in conjunction with experimental X-ray crystallography, can elucidate these interactions and explain the observed crystal packing.

Crystallographic studies of this compound have revealed a fascinating supramolecular structure. researchgate.netufrj.br The molecules are organized into intricate "tripartite ribbons" through a combination of hydrogen bonds and halogen bonds. researchgate.netufrj.br

Specifically, the key intermolecular interactions identified are:

N-H···O Hydrogen Bonds: The amino group acts as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule. This leads to the formation of chains of molecules. researchgate.netufrj.br

Iodo-Nitro Interactions: A significant interaction occurs between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This is a type of halogen bond, which is a directional, non-covalent interaction. researchgate.netufrj.br

π-π Stacking: The aromatic rings of the molecules in adjacent ribbons engage in π-π stacking interactions, further stabilizing the crystal structure and leading to the formation of sheets. researchgate.netufrj.br

A summary of the key intermolecular interactions and their role in the crystal packing of this compound is provided in the table below.

| Interaction Type | Participating Atoms/Groups | Role in Crystal Packing | Citation |

| Hydrogen Bond | N-H (amino) and O (nitro) | Links molecules into chains | researchgate.netufrj.br |

| Halogen Bond | I (iodo) and O (nitro) | Links the hydrogen-bonded chains into ribbons | researchgate.netufrj.br |

| π-π Stacking | Aromatic Rings | Stacks the ribbons into sheets | researchgate.netufrj.br |

These computational and crystallographic findings highlight the importance of a variety of intermolecular forces in determining the solid-state structure of this compound.

Chemical Reactivity and Derivatization of 2 Iodo 4 Methoxy 6 Nitroaniline

Reactivity Profile of Aromatic Halides with Electron-Withdrawing and Electron-Donating Groups

The reactivity of the benzene (B151609) ring in 2-iodo-4-methoxy-6-nitroaniline is a nuanced balance of the electronic effects of its substituents. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups through resonance, increasing the electron density of the ring, particularly at the ortho and para positions relative to them. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group through both resonance and induction, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The iodine atom is deactivating through its inductive effect but is a weak resonance donor.

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is activated by strong electron-withdrawing groups. youtube.com In this compound, the nitro group is positioned ortho to the iodine atom. This arrangement strongly activates the iodinated carbon for nucleophilic attack. The electron-withdrawing nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

The presence of the electron-donating amino and methoxy groups can modulate this reactivity. However, due to the strong activation by the ortho-nitro group, the iodine atom is expected to be a good leaving group, allowing for its displacement by a variety of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate, followed by the departure of the iodide ion to restore aromaticity. youtube.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Nitro- and Methoxy-Substituted Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of the deactivating nitro group. masterorganicchemistry.com However, the ring is strongly activated by the amino and methoxy groups, which are ortho, para-directing. The directing effects of the substituents must be considered collectively.

The most powerful activating group, the amino group, directs incoming electrophiles to its ortho and para positions. In this molecule, the position para to the amino group is occupied by the methoxy group, and one ortho position is occupied by the iodine atom. The other ortho position is occupied by the nitro group. The methoxy group, also an ortho, para-director, reinforces the activation at the position occupied by the amino group's ortho substituents. The strong deactivating effect of the nitro group and the steric hindrance from the existing substituents would likely make further electrophilic substitution difficult. If a reaction were to occur, the most probable position for electrophilic attack would be the less sterically hindered position that is activated by the amino and methoxy groups, which is the C5 position.

Mechanistic Pathways of Substitution Reactions

The mechanisms for substitution reactions on this compound are well-established concepts in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. researchgate.net

Addition: A nucleophile attacks the carbon atom bonded to the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the ortho position.

Elimination: The leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

Electrophilic Aromatic Substitution (EAS): This reaction follows a general three-step pathway. masterorganicchemistry.com

Generation of the Electrophile: A strong electrophile is generated, often with the help of a catalyst.

Attack of the Aromatic Ring: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Cross-Coupling Reactions Involving the Iodine Atom

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to other aryl halides makes this compound an excellent substrate for such transformations. wikipedia.orglibretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are highly effective for a range of cross-coupling reactions involving aryl halides. nih.govrsc.org

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds or attaching alkyl and vinyl groups. For instance, the Suzuki reaction of the related 2,6-dibromo-4-nitroaniline (B165464) with arylboronic acids has been shown to be effective. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl-substituted alkynes. The cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) proceeds smoothly, indicating that the nitro group is well-tolerated in this reaction. nih.gov

The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Related Iodo-Nitroaromatic Compounds

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂, K₂CO₃ | 2,6-Bis(4-methylphenyl)-4-nitroaniline |

| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, Dabco | 1-Nitro-4-(phenylethynyl)benzene |

This table presents data for compounds structurally related to this compound to illustrate expected reactivity.

Copper-Mediated Coupling Reactions (e.g., Ullmann)

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds using copper catalysis, often at elevated temperatures. organic-chemistry.org

Classic Ullmann Reaction: This involves the self-coupling of an aryl halide in the presence of copper powder to form a symmetric biaryl.

Ullmann-type Reactions: These are more versatile and involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form ethers, arylamines, or aryl thioethers, respectively. These reactions are typically mediated by a copper(I) salt and often require a ligand and a base. Given the structure of this compound, an Ullmann-type reaction with an alcohol or an amine could be used to replace the iodine atom.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. In the classic biaryl synthesis, this intermediate can undergo further reaction to form the coupled product. In Ullmann-type reactions, a catalytic cycle involving Cu(I) and Cu(III) intermediates is often proposed. organic-chemistry.org

Stereochemical and Regiochemical Control in Coupling Processes

The reactivity of this compound in coupling reactions is significantly influenced by the electronic properties and steric hindrance of its substituents. The amino group is a strong activating group and an ortho, para-director, while the nitro group is a strong deactivating group and a meta-director. The bulky iodine atom, positioned ortho to the amino group, creates steric congestion that can influence the approach of reagents.

In palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings, the iodine atom serves as the primary reactive site for the introduction of new carbon-carbon bonds. The regiochemical outcome is primarily determined by the position of the iodo group. However, the electronic nature of the other substituents can modulate the reactivity of the C-I bond. The electron-withdrawing nitro group can enhance the susceptibility of the iodo-substituted carbon to oxidative addition in the catalytic cycle.

Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can undergo various transformations, significantly increasing the synthetic utility of the molecule.

Reduction of the Nitro Moiety to Amino or Other Nitrogen-Containing Functional Groups

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. sci-hub.st This conversion dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule.

For nitroanilines, selective reduction of the nitro group in the presence of a halogen, such as iodine, is a critical consideration. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. organic-chemistry.org However, care must be taken to avoid dehalogenation. The use of specific catalysts, such as sulfided platinum, can achieve chemoselective reduction of the nitro group without affecting a halogen substituent. sci-hub.st Other methods, including the use of metal hydrides or dissolving metal reductions, also offer routes to the corresponding diamine. For instance, tin(II) chloride in concentrated hydrochloric acid is a classic reagent for the reduction of nitroarenes. sigmaaldrich.com

The resulting diamine, 2-iodo-4-methoxy-6-aminoaniline, is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles.

Formation of Benzimidazole (B57391) N-Oxides from Nitroanilines

The reaction of ortho-nitroanilines to form benzimidazole N-oxides is a well-established synthetic route. nih.govresearchgate.net This transformation typically involves a base-mediated cyclization. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general mechanism involves the reaction of the nitroaniline with an aldehyde, followed by cyclization.

A common approach involves a two-step process where the ortho-nitroaniline is first N-alkylated or N-arylated, followed by a base-mediated cyclization. researchgate.net The formation of the benzimidazole N-oxide requires the deprotonation of the amino group, which is facilitated by the electron-withdrawing nitro group. The lack of a sufficiently electron-withdrawing group can hinder the reaction. nih.gov The synthesis of various benzimidazole N-oxide derivatives has been achieved in good yields by heating the corresponding N-alkyl-2-nitroaniline derivative with sodium hydroxide (B78521) in a mixture of 1,4-dioxane (B91453) and water. conicet.gov.ar

Reactions of the Methoxy Group

The methoxy group in this compound is generally stable. However, under certain conditions, it can be cleaved to yield the corresponding phenol. This reaction typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. The presence of other functional groups on the ring will influence the feasibility and outcome of such a demethylation reaction.

Semi-empirical molecular orbital calculations on related substituted anisoles suggest that the presence of two ortho-substituents can inhibit the resonance interaction between the methoxy group and the benzene ring, causing the methoxy group to be perpendicular to the ring. oup.com This conformational change could potentially affect its reactivity.

Transformations of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including acylation, alkylation, and arylation.

Acylation, Alkylation, and Arylation of the Amino Group

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide. For instance, acetylation with acetic anhydride (B1165640) is a common transformation. This acylation serves to protect the amino group and also modulates its electronic properties, reducing its activating effect on the aromatic ring.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction of N-(2,4-dinitrophenyl)imidazole with amines has been studied, providing insights into the aminolysis reactions of related compounds. researchgate.net

Arylation: The amino group can also undergo N-arylation, typically through a nucleophilic aromatic substitution (SNAr) reaction with a highly electron-deficient aryl halide. This reaction is often used in the synthesis of more complex diarylamines.

The table below summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Position | Potential Reactions | Resulting Functional Group(s) |

| Iodo | 2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Alkyl, Aryl, Vinyl |

| Methoxy | 4 | Ether cleavage (demethylation) | Hydroxyl |

| Nitro | 6 | Reduction | Amino, other nitrogen-containing groups |

| Nitro | 6 | Cyclization (with an aldehyde) | Benzimidazole N-oxide |

| Amino | 1 | Acylation | Amide |

| Amino | 1 | Alkylation | Secondary or Tertiary Amine |

| Amino | 1 | Arylation | Diaryl Amine |

Diazotization Reactions and Subsequent Transformations

The primary amino group in this compound is readily converted into a diazonium salt upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This diazotization process transforms the amino group into an excellent leaving group (N₂), paving the way for a variety of subsequent substitution reactions.

The resulting diazonium salt, 2-iodo-4-methoxy-6-nitrobenzenediazonium chloride, is a versatile intermediate that can undergo a range of transformations to introduce different functionalities onto the aromatic ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds like 2-iodo-4-nitroaniline (B1222051). sigmaaldrich.comsigmaaldrich.com

Sandmeyer and Related Reactions:

The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. organic-chemistry.org For instance, treatment with copper(I) cyanide (CuCN) would be expected to yield 2-iodo-4-methoxy-6-nitrobenzonitrile. Similarly, reactions with other copper(I) halides (CuCl, CuBr) would introduce chloro and bromo substituents, respectively.

Azo Coupling Reactions:

The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. icrc.ac.irijirset.com The reaction conditions, particularly the pH, are crucial for the success of these couplings.

The following table summarizes the expected outcomes of diazotization and subsequent transformations of this compound based on the known reactivity of similar aromatic amines.

| Reagent(s) | Expected Product | Reaction Type |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN, KCN | 2-Iodo-4-methoxy-6-nitrobenzonitrile | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. Phenol, NaOH | (E)-2-(2-Iodo-4-methoxy-6-nitrophenyl)-1-(4-hydroxyphenyl)diazene | Azo Coupling |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | 2-Iodo-4-methoxy-6-nitrophenol | Hydrolysis |

| 1. NaNO₂, HBF₄ 2. Δ | 1-Fluoro-2-iodo-4-methoxy-6-nitrobenzene | Schiemann Reaction |

Interactive Data Table: Expected Transformations of Diazotized this compound

| Input Compound | Reagents | Expected Product | Reaction Type |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | 1-Bromo-2-iodo-4-methoxy-6-nitrobenzene | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. KI | 1,2-Diiodo-4-methoxy-6-nitrobenzene | Iodination |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂ | 1-Iodo-3-methoxy-5-nitrobenzene | Deamination |

Applications of 2 Iodo 4 Methoxy 6 Nitroaniline in Advanced Organic Synthesis

Role as a Versatile Intermediate in the Preparation of Complex Aromatic Scaffolds

The inherent reactivity of 2-Iodo-4-methoxy-6-nitroaniline stems from the distinct chemical nature of its substituents. The iodo group, a versatile halogen, serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents at the C2 position, including alkyl, aryl, and vinyl groups, thereby enabling the construction of intricate molecular frameworks.

The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to an amino group upon reduction. This transformation from a nitroaniline to a diamine opens up a plethora of synthetic possibilities, including the formation of various heterocyclic systems. Furthermore, the amino group can be readily acylated or alkylated to modulate its electronic and steric properties, providing an additional layer of control over subsequent reactions. The methoxy (B1213986) group, an electron-donating group, further influences the electronic landscape of the aromatic ring and can direct electrophilic aromatic substitution reactions. The interplay of these electronic effects allows for regioselective transformations, a crucial aspect in the synthesis of complex molecules.

Building Block for the Synthesis of Heterocyclic Systems (e.g., Indoles, Benzimidazoles)

The unique substitution pattern of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.

Indole (B1671886) Synthesis: The presence of an amino group and an iodo group in an ortho relationship is a classic precursor motif for the synthesis of indoles, a privileged scaffold in medicinal chemistry. The Larock indole synthesis, for instance, utilizes the palladium-catalyzed coupling of an ortho-iodoaniline with an alkyne, followed by cyclization to form the indole ring. researchgate.net In the case of this compound, a similar strategy could be employed, leading to the formation of highly substituted 7-nitroindoles. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Benzimidazole (B57391) Synthesis: The ortho-nitroaniline moiety of this compound is a well-established precursor for the synthesis of benzimidazoles, another important heterocyclic system with a broad range of biological activities. nih.govnih.gov A common synthetic route involves the reduction of the nitro group to an amino group, generating a 1,2-diaminobenzene derivative. This intermediate can then be condensed with various aldehydes or carboxylic acids to furnish the corresponding benzimidazole. The methoxy and iodo substituents on the benzimidazole ring, derived from the starting material, offer further opportunities for diversification.

| Starting Material | Target Heterocycle | Key Transformation |

| This compound | Substituted Indoles | Palladium-catalyzed coupling and cyclization |

| This compound | Substituted Benzimidazoles | Reduction of the nitro group followed by condensation |

Precursor for Highly Functionalized Anilines and Anisoles

Beyond its use in heterocyclic synthesis, this compound serves as a valuable precursor for the synthesis of other highly functionalized aromatic compounds.

Functionalized Anilines: The selective transformation of the functional groups on this compound can lead to a variety of substituted anilines. For example, the iodo group can be removed through reductive dehalogenation, or replaced with other functional groups via cross-coupling reactions. The nitro group can be reduced to an amino group, as mentioned previously, or transformed into other nitrogen-containing functionalities. These transformations, combined with potential modifications of the existing amino and methoxy groups, allow for the generation of a diverse library of aniline (B41778) derivatives. Substituted anilines are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.

Functionalized Anisoles: Similarly, the anisole (B1667542) moiety of the molecule can be the focus of synthetic transformations. While the methoxy group itself is relatively stable, its directing effect can be exploited in electrophilic aromatic substitution reactions. Furthermore, in some synthetic strategies, the methoxy group could be cleaved to a phenol, opening up another avenue for functionalization. The ability to generate a wide range of functionalized anisoles from this single precursor highlights its synthetic utility.

Utility in Diversification Strategies for Lead Compound Synthesis

In modern drug discovery, the ability to rapidly generate a diverse range of analogues of a lead compound is crucial for optimizing its biological activity and pharmacokinetic properties. This process, known as diversity-oriented synthesis, relies on the use of versatile building blocks that can be readily modified to explore a wide chemical space. cam.ac.ukbroadinstitute.orgnih.govcam.ac.uk

This compound, with its multiple points of functionalization, is an ideal scaffold for such diversification strategies. Starting from this single compound, a library of diverse molecules can be generated through a series of parallel or sequential reactions. For instance, a library of compounds could be created by reacting the iodo group with a variety of boronic acids via the Suzuki coupling, while simultaneously or subsequently modifying the nitro and amino groups. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, accelerating the drug discovery process.

| Functional Group | Potential Modifications | Resulting Compound Class |

| Iodo | Cross-coupling reactions (Suzuki, Heck, etc.) | Substituted biaryls, styrenes, etc. |

| Nitro | Reduction to amino, other N-functionalizations | Diaminoaromatics, other N-substituted compounds |

| Amino | Acylation, alkylation, diazotization | Amides, secondary/tertiary amines, etc. |

| Methoxy | Cleavage to phenol, directing group for EAS | Phenols, further substituted anisoles |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Iodo-4-methoxy-6-nitroaniline?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic aromatic substitution or direct iodination of precursor anilines. For example:

- Step 1 : Start with 4-methoxy-2-nitroaniline (CAS 96-96-8) as the base structure (see molecular framework in ).

- Step 2 : Introduce iodine via Sandmeyer reaction or iodo-dediazoniation under controlled acidic conditions.

- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like dehalogenated or over-iodinated species.

AI-driven retrosynthesis tools (e.g., Template_relevance Pistachio or Reaxys models) can predict feasible pathways by analyzing substituent compatibility and regioselectivity .

Q. How to characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The methoxy group (~δ 3.8 ppm in H NMR) and nitro group (strong deshielding of adjacent protons) provide diagnostic peaks. The iodine atom induces significant C NMR shifts due to its heavy atom effect .

- Mass Spectrometry : Expect a molecular ion peak at m/z 294 (CHINO) with fragmentation patterns reflecting cleavage at the nitro or methoxy groups.

- IR : Confirm nitro (asymmetric stretch ~1520 cm) and amino (~3350 cm) functional groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store in amber vials at 2–8°C to prevent photodegradation of the iodobenzene core.

- Avoid prolonged exposure to moisture, which may hydrolyze the methoxy group. Decomposition products (e.g., 4-methoxy-6-nitroaniline) can be monitored via HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for halogenated nitroanilines?

- Methodological Answer : Discrepancies often arise from differences in substituent positioning (e.g., iodo vs. fluoro analogs) or assay conditions. For example:

- Compare structural analogs like 4-Fluoro-2-iodoaniline () and 5-Iodo-4-methyl-2-nitroaniline () to isolate the effects of iodine and methoxy groups.

- Use QSAR modeling to correlate electronic (Hammett σ) or steric parameters with activity trends. Contradictions in cytotoxicity or antimicrobial data may reflect assay-specific sensitivity to nitro group reduction .

Q. What strategies enable selective functionalization of this compound for drug discovery?

- Methodological Answer :

- Cross-Coupling Reactions : Leverage the iodine atom for Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups (see for analogous iodo-aniline reactivity).

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling further derivatization (e.g., amidation, Schiff base formation) .

- Protection-Deprotection : Temporarily protect the amino group (e.g., acetylation) to direct reactivity toward the methoxy or iodine substituents .

Q. How to design experiments to study the decomposition pathways of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via LC-MS at timed intervals.

Identify intermediates (e.g., iodophenols from hydrolysis) using isotopic labeling or tandem MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.